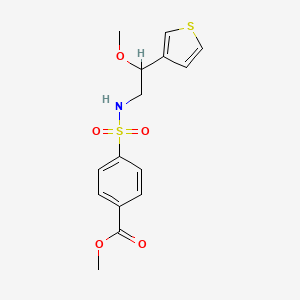

methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S2/c1-20-14(12-7-8-22-10-12)9-16-23(18,19)13-5-3-11(4-6-13)15(17)21-2/h3-8,10,14,16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNXRUDISNLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis might involve:

Preparation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the methoxy and ethyl groups.

Formation of the sulfamoyl intermediate: This involves the reaction of the thiophene derivative with sulfamoyl chloride under controlled conditions.

Coupling with methyl 4-aminobenzoate: The final step involves coupling the sulfamoyl intermediate with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and sulfamoyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s uniqueness lies in its thiophene-methoxyethyl-sulfamoyl motif. Key comparisons include:

a) Methyl 4-(N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate (CAS 2034434-82-5)

- Substituents : Replaces methoxy with a hydroxy group and introduces a furan-thiophene hybrid.

- Impact : The hydroxy group may enhance polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound. The furan-thiophene system could alter electronic properties due to oxygen’s electronegativity versus sulfur’s polarizability .

b) Methyl 4-(N-(4-Methoxybenzyl)sulfamoyl)benzoate (Compound 1i, )

- Substituents : Uses a 4-methoxybenzyl group instead of thiophene-methoxyethyl.

- This difference may influence membrane permeability in biological systems .

c) Methyl 4-{N-[2-(1-Benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate (Compound 78, )

- Substituents : Features a bulky benzhydryl-indole group.

a) Antifungal Activity ()

- Analogs like LMM5 and LMM11 (1,3,4-oxadiazole-sulfamoyl benzamides) exhibit antifungal activity via thioredoxin reductase inhibition. The thiophene group in the target compound may similarly engage in hydrophobic or π-stacking interactions with fungal enzyme targets .

b) Enzyme Inhibition ()

- Compound 78 inhibits cytosolic phospholipase A2α, suggesting sulfamoyl benzoates with bulky substituents can target lipid-metabolizing enzymes. The thiophene group’s smaller size may alter binding kinetics compared to indole derivatives .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a benzoate ester with a sulfamoyl group and a thiophene moiety, which contributes to its biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.44 g/mol. The presence of the thiophene ring enhances the compound's electronic properties, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties . A study published in "Molecules" investigated its antibacterial activity against several strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The results suggest that while the compound shows moderate activity against certain bacteria, further studies are necessary to elucidate its mechanism of action and enhance its efficacy against more resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . Similar compounds have demonstrated significant activity against various cancer cell lines, suggesting potential therapeutic applications.

Case Studies

- In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated promising results:

- MCF-7 (Breast Cancer) : IC50 values ranged from 20 to 25 µM.

- A549 (Lung Cancer) : IC50 values were observed at approximately 15 µM.

These findings indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, similar to established anticancer agents like doxorubicin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfamoyl group may mimic natural substrates, inhibiting enzymes involved in critical pathways such as folate synthesis, akin to other sulfonamide drugs .

- Binding Affinity : The unique structural features allow for effective binding to biological targets, potentially modulating their activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Use NIOSH/EN 166-certified safety goggles, gloves, and lab coats. Handle exclusively in fume hoods or well-ventilated areas to minimize inhalation risks.

- Emergency Measures : Immediate removal of contaminated clothing and thorough washing of exposed skin. Establish accessible eyewash stations and hand-washing facilities near the workspace .

- Waste Disposal : Treat contaminated materials as hazardous waste and dispose of via approved protocols .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Key Steps :

Sulfamoyl Group Introduction : React thiophene-containing amines with sulfonyl chlorides under inert conditions. For example, describes sulfamoylbenzoyl derivatization via coupling reactions .

Esterification : Use methanol or ethanol with catalytic acid (e.g., H₂SO₄) to esterify the benzoic acid moiety, similar to procedures in and .

- Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Time | Reference |

|---|---|---|---|---|

| 1 | 2-Methoxy-2-(thiophen-3-yl)ethylamine, sulfonyl chloride | DCM/DMF | 12–24 h (RT) | |

| 2 | Methyl esterification (H₂SO₄ catalyst) | Methanol | 4–6 h (reflux) |

Q. How can researchers purify and characterize this compound after synthesis?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) . highlights ice/water precipitation for isolating solid intermediates .

- Characterization :

- NMR/IR : Confirm sulfonamide (-SO₂NH-) peaks (e.g., IR: ~1350–1150 cm⁻¹ for S=O stretches; ¹H NMR: δ 3.0–3.5 ppm for methoxy groups) .

- Mass Spectrometry : Compare experimental molecular weight (e.g., 369.4 g/mol ) with theoretical values.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for derivatives of this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. demonstrates crystallographic validation for analogous structures .

- Computational Comparison : Simulate NMR spectra via DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental data.

- Controlled Replication : Repeat syntheses under standardized conditions to rule out solvent or temperature artifacts .

Q. What strategies optimize reaction yields during the synthesis of sulfamoyl-containing intermediates?

- Methodological Answer :

- Catalytic Screening : Test bases (e.g., triethylamine, DMAP) to enhance sulfonamide coupling efficiency. uses stoichiometric 4-methoxyphenol for triazine activation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of sulfonyl chlorides. achieved higher yields in 1,4-dioxane .

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, stoichiometry, and catalyst interactions, as seen in agricultural split-plot methodologies .

Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Systematic SAR Profiling : Synthesize analogs with incremental modifications (e.g., methoxy → ethoxy, thiophene → furan substitution) to isolate contributing moieties. provides a template for sulfamoylbenzoyl derivative diversification .

- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity trends.

- Controlled Assays : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability, as emphasized in ’s experimental design .

Data Contradiction Analysis

- Case Example : Conflicting solubility data in polar vs. nonpolar solvents.

- Resolution :

Re-measure solubility using USP protocols.

Validate via HPLC purity checks to rule out impurity interference .

Compare with structurally similar compounds (e.g., methyl benzoate derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.